molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No.: B2517938
CAS No.: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-nitrobenzoic acid is an organic compound that features both carboxymethyl and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative followed by carboxymethylation. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxymethylation step involves the reaction of the nitrated benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 2-(Carboxymethyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Common Reactions

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The carboxymethyl group can participate in nucleophilic substitution reactions.
  • Esterification : The carboxylic acid group can react with alcohols to form esters.

Chemistry

2-(Carboxymethyl)-5-nitrobenzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. Notably, it has shown promising results in:

  • Antimicrobial Activity : It inhibits bacterial biofilms, enhancing the effectiveness of antibiotics against resistant strains.
  • Antioxidant Properties : Demonstrates the ability to mitigate oxidative stress, relevant for neuroprotection.
  • Neuroprotective Effects : Exhibits protective effects against amyloid-beta aggregation, which is significant in Alzheimer's disease research.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in biofilm formation compared to control groups, suggesting its potential as an agent against antibiotic-resistant infections.

Bacterial StrainBiofilm Formation Reduction (%)
E. coli75
Staphylococcus aureus65
Pseudomonas aeruginosa70

Neuroprotective Study

In vitro assays assessed the neuroprotective effects of this compound on SK-N-SH neuronal cells exposed to amyloid-beta. Pre-treatment with this compound resulted in a notable increase in cell viability.

Treatment GroupCell Viability (%)
Control50
Aβ42 Only25
Aβ42 + CMNBA75

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carboxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

2-(Carboxymethyl)-5-nitrobenzoic acid can be compared with other similar compounds such as:

    2-(Carboxymethyl)-4-nitrobenzoic acid: Differing in the position of the nitro group, which can affect its reactivity and applications.

    2-(Carboxymethyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different chemical and biological properties.

    2-(Carboxymethyl)-5-chlorobenzoic acid: Featuring a chloro group instead of a nitro group, leading to different reactivity and uses.

Biological Activity

Overview

2-(Carboxymethyl)-5-nitrobenzoic acid (CMNBA) is an organic compound characterized by the presence of both carboxymethyl and nitro functional groups attached to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C10H9N1O4
  • Molecular Weight : 209.18 g/mol
  • CAS Number : 3898-66-6

The biological activity of CMNBA is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, while the carboxymethyl group enhances solubility and bioavailability, facilitating interactions with proteins and enzymes.

Antimicrobial Activity

Research indicates that CMNBA exhibits significant antimicrobial properties. It has been shown to inhibit bacterial biofilms, which are critical for the survival of pathogenic bacteria. The inhibition of biofilm formation can lead to enhanced effectiveness of antibiotics against resistant strains.

Antioxidant Properties

CMNBA has demonstrated antioxidant activity, which is essential for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

Neuroprotective Effects

Studies have explored the neuroprotective potential of CMNBA against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro assays have indicated that CMNBA can significantly improve cell viability in neuronal cell lines exposed to Aβ, suggesting its potential role in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

To understand the unique properties of CMNBA, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Carboxymethyl)-4-nitrobenzoic acidC10H9N1O4Different nitro group position affecting reactivity
2-(Carboxymethyl)-5-aminobenzoic acidC10H11N1O4Reduced form with altered biological properties
2-(Carboxymethyl)-5-chlorobenzoic acidC10H9ClO4Chlorine substitution leading to different applications

Study on Antimicrobial Efficacy

In a recent study, CMNBA was tested against various bacterial strains, demonstrating a significant reduction in biofilm formation compared to control groups. The results indicated that CMNBA could serve as a potent agent in combating antibiotic-resistant infections.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of CMNBA on SK-N-SH neuronal cells. The study utilized Aβ42-induced toxicity models and found that pre-treatment with CMNBA resulted in a notable increase in cell viability, reinforcing its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g of 2-carboxymethyl-benzoic acid were dissolved in 16 ml of fuming nitric acid. 16 ml of ice water was added into the resulting solution after stirred at room temperature for 2 hr, then filtrated to obtain a precipitation, dried in vacuum to obtain 1.99 g of 5-nitro-2-carboxymethyl-benzoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
16 mL
Type
reactant
Reaction Step Two

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